![molecular formula C36H44O4Sn B14266990 Tetrakis[(2-phenylpropan-2-yl)oxy]stannane CAS No. 138694-78-7](/img/structure/B14266990.png)
Tetrakis[(2-phenylpropan-2-yl)oxy]stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrakis[(2-phenylpropan-2-yl)oxy]stannane is an organotin compound with the molecular formula C({36})H({44})O(_{4})Sn It is characterized by the presence of four 2-phenylpropan-2-yloxy groups attached to a central tin atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis[(2-phenylpropan-2-yl)oxy]stannane typically involves the reaction of tin(IV) chloride with 2-phenylpropan-2-ol in the presence of a base. The reaction proceeds as follows: [ \text{SnCl}_4 + 4 \text{C}9\text{H}{12}\text{O} \rightarrow \text{Sn}(\text{OC}9\text{H}{12})_4 + 4 \text{HCl} ] The reaction is usually carried out under an inert atmosphere to prevent the hydrolysis of tin(IV) chloride. The product is then purified by recrystallization or distillation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Tetrakis[(2-phenylpropan-2-yl)oxy]stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to lower oxidation states of tin.
Substitution: The 2-phenylpropan-2-yloxy groups can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require the presence of a catalyst and are carried out under controlled temperatures.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield tin dioxide, while substitution reactions can produce a variety of organotin compounds with different ligands.
科学的研究の応用
Tetrakis[(2-phenylpropan-2-yl)oxy]stannane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organotin compounds.
Biology: The compound’s potential biological activity is being explored, particularly in the context of its interactions with biomolecules.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of polymers and as a catalyst in various chemical reactions.
作用機序
The mechanism by which Tetrakis[(2-phenylpropan-2-yl)oxy]stannane exerts its effects is not fully understood. it is believed to interact with molecular targets through coordination with metal centers. This interaction can influence various biochemical pathways and processes.
類似化合物との比較
Similar Compounds
- Tetrakis(2-methyl-1-oxo-1-phenyl-2-propanyl) orthosilicate
- Tetrakis(4-hydroxyphenyl)porphyrin
Uniqueness
Tetrakis[(2-phenylpropan-2-yl)oxy]stannane is unique due to its specific structure and the presence of 2-phenylpropan-2-yloxy groups
特性
CAS番号 |
138694-78-7 |
|---|---|
分子式 |
C36H44O4Sn |
分子量 |
659.4 g/mol |
IUPAC名 |
tetrakis(2-phenylpropan-2-yloxy)stannane |
InChI |
InChI=1S/4C9H11O.Sn/c4*1-9(2,10)8-6-4-3-5-7-8;/h4*3-7H,1-2H3;/q4*-1;+4 |
InChIキー |
FHRSYEZORXOMJU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=CC=CC=C1)O[Sn](OC(C)(C)C2=CC=CC=C2)(OC(C)(C)C3=CC=CC=C3)OC(C)(C)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


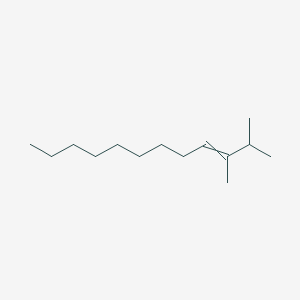


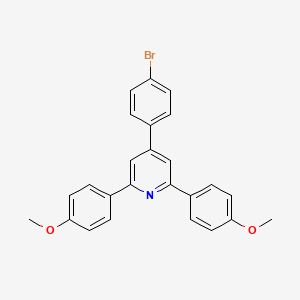


![13-(3,6,9,15-Tetrazabicyclo[9.3.1]pentadeca-1(14),11(15),12-trien-13-yl)-3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(14),11(15),12-triene](/img/structure/B14266951.png)
![2-[2-(Cyclopenta-1,3-dien-1-yl)-2-methylpropyl]pyridine](/img/structure/B14266952.png)

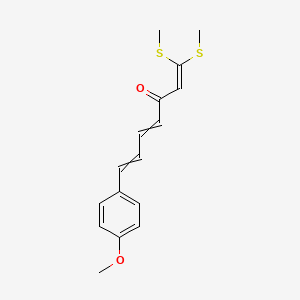
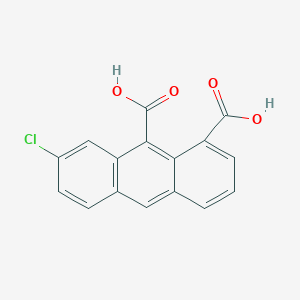
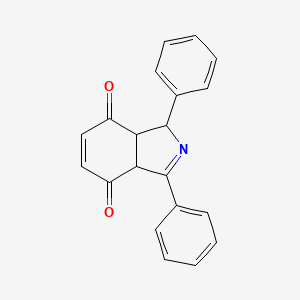

![(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-3-methylsulfanyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14266972.png)
